2/'/'-O-Acetylsprengerinin C

Vue d'ensemble

Description

"2/'/'-O-Acetylsprengerinin C" falls into a class of chemicals that often involve complex organic syntheses and analyses. The studies generally focus on synthesizing analogs, understanding molecular structures, and investigating chemical and physical properties.

Synthesis Analysis

Synthesis of complex molecules like "2/'/'-O-Acetylsprengerinin C" often involves multistep processes, including coupling reactions, protective group strategies, and selective functionalization. For instance, the synthesis of C-5 analogs of N-acetylneuraminic acid involved indium-mediated allylation, demonstrating a method for constructing complex molecules through efficient, stereoselective C-C bond formation (Choi, Lee, & Whitesides, 1996).

Molecular Structure Analysis

The analysis of molecular structures often includes X-ray diffraction, NMR spectroscopy, and computational methods to determine the configuration and conformation of molecules. For example, the crystal structure of a new acetyl phosphorylamidate was determined, showing its molecular arrangement and interactions within the crystal network (Pourayoubi & Sabbaghi, 2009).

Chemical Reactions and Properties

Chemical properties of molecules like "2/'/'-O-Acetylsprengerinin C" could involve their reactivity towards different reagents, stability under various conditions, and potential to undergo specific chemical transformations. O-acetyl oximes, for example, have been studied for their ability to act as directing groups for Pd-catalyzed C-H bond functionalization, showcasing the versatility in chemical reactions (Neufeldt & Sanford, 2010).

Applications De Recherche Scientifique

Acetate, a water-soluble compound produced by fermentation and other processes, plays a crucial role in the cycling of carbon in nature, serving as an important substrate for various microorganisms (Heuer, Krüger, Elvert, & Hinrichs, 2010).

Acetylene (C2H2), an acetylated compound, is an effective nitrification inhibitor, impacting nitrogen use efficiency and greenhouse gas emissions in various agricultural soils (Liu, Hayden, Hu, He, Suter, & Chen, 2017).

O-Acetyl oximes serve as effective directing groups for palladium-catalyzed C-H functionalization reactions, indicating the potential use of acetylated compounds in organic synthesis (Neufeldt & Sanford, 2010).

Acetylated forms of the enzyme acetyl-CoA synthetase are crucial for acetate utilization and support cancer cell growth under metabolic stress, highlighting the role of acetylated enzymes in cancer biology (Schug et al., 2015).

Acetylation of the capsular polysaccharide of Escherichia coli K1 leads to form variation, influencing the bacterium's immunogenic properties and resistance to neuraminidase hydrolysis (Orskov et al., 1979).

Propriétés

IUPAC Name |

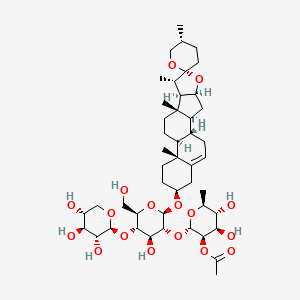

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOXMEKMIFIR-BDMYDKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2/'/'-O-Acetylsprengerinin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.